5-(4-Ethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Description
5-(4-Ethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a useful research compound. Its molecular formula is C22H20N2O2S and its molecular weight is 376.47. The purity is usually 95%.
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Biological Activity
The compound 5-(4-Ethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a member of the benzoxazine family known for its diverse biological activities. This article explores its biological properties, including anticancer effects, anti-inflammatory potential, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C19H18N2O with a molecular weight of approximately 290.36 g/mol. The structure features a complex arrangement that includes a pyrazolo-benzoxazine core and thiophene substituent, which may enhance its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H18N2O |
Molecular Weight | 290.36 g/mol |
IUPAC Name | This compound |
SMILES | CCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C=CC(=C5)O |
Anticancer Activity
Recent studies have highlighted the anticancer activity of benzoxazine derivatives. Specifically, compounds with similar structures have shown significant inhibition against various cancer cell lines:
- In vitro studies indicate that certain benzoxazine derivatives exhibit IC50 values ranging from 7.84 to 16.2 µM against prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancer cells .
The following table summarizes the growth inhibition percentages of related compounds against different cancer cell lines:
Compound | MIA PaCa-2 (%) | MDA-MB-231 (%) | PC-3 (%) |
---|---|---|---|
5a | 21 ± 4.5 | 9.1 ± 3.8 | 13 ± 0.5 |
5b | 30 ± 8.6 | 15 ± 0.9 | 0.8 ± 2.2 |
11a | 91 ± 1.1 | 42 ± 11 | 11 ± 2.5 |
Notably, compound 11a showed over 90% growth inhibition against MIA PaCa-2 cells at a concentration of 25 µM .
The mechanisms through which these compounds exert their anticancer effects may involve:
- Inhibition of tubulin polymerization , leading to disrupted mitosis.
- Induction of apoptosis in cancer cells via activation of intrinsic pathways.
- Antiangiogenic effects , which inhibit tumor growth by preventing blood vessel formation .
Anti-inflammatory Properties
Beyond anticancer activity, benzoxazines have also been studied for their anti-inflammatory properties . Research indicates that derivatives can modulate inflammatory pathways by:
- Reducing the production of pro-inflammatory cytokines.
- Inhibiting cyclooxygenase (COX) enzymes involved in inflammation .
Case Studies
A specific case study investigated the synthesis and biological evaluation of various benzoxazines, including our compound of interest. The study reported that modifications to the ethoxy and thiophene groups significantly influenced the biological activity, emphasizing the importance of structural optimization in drug design .
Properties
IUPAC Name |
5-(4-ethoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-2-25-16-11-9-15(10-12-16)22-24-19(17-6-3-4-7-20(17)26-22)14-18(23-24)21-8-5-13-27-21/h3-13,19,22H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBHIHVIIKKWCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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